molecular formula C16H20O9 B12318077 3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one

Cat. No.: B12318077
M. Wt: 356.32 g/mol
InChI Key: RGHGUQJYNLPWPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one involves several steps, typically starting with the formation of the pyrano[3,2-c]isochromen core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and advanced reaction techniques to facilitate the formation of the desired product. The process may also involve purification steps such as crystallization and chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

3,4-Dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one, also known as Di-O-methylbergenin (CAS No. 33815-57-5), is a naturally occurring compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C16H20O9C_{16}H_{20}O_9, and it features a complex structure that includes multiple methoxy groups and hydroxyl functionalities. The presence of these functional groups contributes to its biological interactions and solubility profiles.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC16H20O9
Molecular Weight356.33 g/mol
SolubilitySoluble in ethanol
Melting Point150-155 °C

Antioxidant Activity

Di-O-methylbergenin exhibits potent antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, research has demonstrated that it can inhibit lipid peroxidation in cellular models, indicating its potential role in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

Recent studies indicate that Di-O-methylbergenin may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating pathways associated with apoptosis and inflammation. For example, it reduces the activation of microglia and astrocytes in response to neurotoxic insults .

Antimicrobial Activity

Di-O-methylbergenin exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro assays have demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products evaluated the antioxidant capacity of Di-O-methylbergenin using DPPH radical scavenging assays. The results indicated a significant dose-dependent reduction in DPPH radical levels, confirming its efficacy as an antioxidant .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of Di-O-methylbergenin resulted in improved cognitive function and reduced amyloid plaque deposition. This study highlights its potential for developing therapeutic strategies for neurodegenerative diseases .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Phytotherapy Research explored the anti-inflammatory effects of Di-O-methylbergenin in a murine model of colitis. The compound significantly reduced colonic inflammation and tissue damage, underscoring its therapeutic potential for inflammatory bowel diseases .

Properties

IUPAC Name

3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGUQJYNLPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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